Acéclofénac
Vue d'ensemble
Description
L’acéclofénac est un anti-inflammatoire non stéroïdien (AINS) qui est chimiquement apparenté au diclofénac. Il est principalement utilisé pour soulager la douleur et l’inflammation dans des affections telles que la polyarthrite rhumatoïde, l’arthrose et la spondylarthrite ankylosante . L’this compound a été breveté en 1983 et approuvé pour un usage médical en 1992 .
Applications De Recherche Scientifique
L’acéclofénac a une large gamme d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle dans l’étude de la synthèse et des réactions des AINS.
Biologie : Investigué pour ses effets sur les processus cellulaires et les voies d’inflammation.
Médecine : Étudié de manière approfondie pour ses effets thérapeutiques dans le traitement des affections inflammatoires et la gestion de la douleur.
Industrie : Utilisé dans la formulation de produits pharmaceutiques et comme étalon de référence dans le contrôle qualité
Mécanisme D'action
L’acéclofénac exerce ses effets en inhibant l’enzyme cyclooxygénase (COX), qui est impliquée dans la synthèse des prostaglandines. Les prostaglandines sont des médiateurs inflammatoires qui provoquent la douleur, l’enflure et la fièvre. En inhibant la COX, l’this compound réduit la production de prostaglandines, atténuant ainsi l’inflammation et la douleur . L’this compound a une plus grande sélectivité pour la COX-2 que pour la COX-1, ce qui contribue à sa faible incidence d’effets secondaires gastro-intestinaux par rapport à d’autres AINS .
Analyse Biochimique
Biochemical Properties
Aceclofenac exerts its pharmacological activity by an antagonistic effect on cyclooxygenase enzymes, thus inhibiting prostaglandin synthesis . It is more selective to COX-2 enzymes and hence is called a preferential COX-2 inhibitor .
Cellular Effects
Aceclofenac shows potential anti-inflammatory and analgesic activity, similar efficacy, and improved gastrointestinal tolerance compared to other NSAIDs . It influences cell function by inhibiting the synthesis of prostaglandins, which are involved in inflammation, pain, and fever .
Molecular Mechanism
The molecular mechanism of Aceclofenac involves the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins . By inhibiting these enzymes, Aceclofenac reduces the production of prostaglandins, thereby reducing inflammation and pain .
Temporal Effects in Laboratory Settings
In laboratory settings, Aceclofenac has been shown to have a stable effect over time . It maintains its anti-inflammatory and analgesic properties without significant degradation .
Metabolic Pathways
Aceclofenac is involved in the arachidonic acid metabolic pathway, where it interacts with the COX enzymes . By inhibiting these enzymes, it affects the production of prostaglandins, thereby influencing metabolic flux .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’acéclofénac est synthétisé par un processus en plusieurs étapes qui implique la réaction de la 2,6-dichloroaniline avec le chlorure de chloroacétyle pour former du chlorure de 2-(2,6-dichlorophénylamino)acétyle. Cet intermédiaire est ensuite mis à réagir avec de l’acide glycolique pour produire de l’this compound .
Méthodes de production industrielle : Dans les milieux industriels, l’this compound est produit en utilisant des réactifs de haute pureté et des conditions de réaction contrôlées pour garantir la constance et la qualité du produit final. Le processus implique généralement l’utilisation de solvants tels que le méthanol et l’acétonitrile, et les réactions sont effectuées sous des températures et des pressions contrôlées .
Analyse Des Réactions Chimiques
Types de réactions : L’acéclofénac subit diverses réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydé pour former son dérivé quinone-imine correspondant.
Réduction : La réduction de l’this compound peut conduire à la formation de son dérivé amine.
Substitution : L’this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chlorure d’acyle.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les nucléophiles tels que les amines et les alcools sont couramment utilisés dans les réactions de substitution.
Principaux produits formés :
Oxydation : Dérivé quinone-imine.
Réduction : Dérivé amine.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Comparaison Avec Des Composés Similaires
L’acéclofénac est souvent comparé à d’autres AINS tels que le diclofénac, le naproxène et l’indométacine. Bien que tous ces composés partagent des propriétés anti-inflammatoires et analgésiques similaires, l’this compound est unique en raison de sa plus grande sélectivité pour la COX-2, ce qui se traduit par moins d’effets secondaires gastro-intestinaux . De plus, il a été démontré que l’this compound a une durée d’action plus longue que certains autres AINS .
Composés similaires :
- Diclofénac
- Naproxène
- Indométacine
- Ibuprofène
Les propriétés uniques de l’this compound en font une option précieuse pour les patients nécessitant un traitement par AINS à long terme avec un risque plus faible de complications gastro-intestinales.
Propriétés
IUPAC Name |
2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIPYSSQXLZQLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045522 | |
Record name | Aceclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.1 [ug/mL] (The mean of the results at pH 7.4), Insoluble | |
Record name | SID50085951 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Aceclofenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06736 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Through COX-2 inhibition, aceclofenac downregulates the production of various inflammatory mediators including prostaglandin E2 (PGE2), IL-1β, and TNF from the arachidonic acid (AA) pathway. Inhibition of IL-6 is thought to be mediated by diclofenac converted from aceclofenac. Suppressed action of inflammatory cytokines decreases the production of reactive oxygen species. Aceclofenac is shown to decreased production of nitrous oxide in human articular chondrocytes. In addition, aceclofenac interferes with neutrophil adhesion to endothelium by decreasing the expression of L-selectin (CD62L), which is a cell adhesion molecule expressed on lymphocytes. Aceclofenac is proposed to stimulate the synthesis of glycosaminoglycan in human osteoarthritic cartilage which may be mediated through its inhibitory action on IL-1 production and activity. The chrondroprotective effects are generated by 4'-hydroxyaceclofenac which suppresses IL-1 mediated production of promatrix metalloproteinase-1 and metalloproteinase-3 and interferes with the release of proteoglycan from chrondrocytes. | |
Record name | Aceclofenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06736 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
89796-99-6 | |
Record name | Aceclofenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89796-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aceclofenac [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089796996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aceclofenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06736 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aceclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aceclofenac | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACECLOFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPK779R03H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
149-153 | |
Record name | Aceclofenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06736 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Aceclofenac?
A1: Aceclofenac is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes. [, , , ] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Q2: How does Aceclofenac's mechanism of action contribute to its therapeutic effects in conditions like osteoarthritis and rheumatoid arthritis?
A3: By inhibiting COX enzymes, Aceclofenac reduces the production of prostaglandins in inflamed tissues. [, , , ] This, in turn, helps to alleviate pain, reduce inflammation, and improve joint mobility in conditions like osteoarthritis and rheumatoid arthritis.
Q3: What is the molecular formula and weight of Aceclofenac?
A4: Aceclofenac has the molecular formula C16H13Cl2NO4 and a molecular weight of 354.18 g/mol. [, , ]
Q4: Are there any characteristic spectroscopic data available for Aceclofenac?
A5: Yes, Aceclofenac exhibits a characteristic UV absorbance maximum at 275 nm in methanol. [, ] Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1H NMR), and mass spectrometry (MS) are also commonly employed for its characterization and identification of impurities. [, ]
Q5: What are some common formulation strategies employed to enhance the solubility and bioavailability of Aceclofenac?
A5: Aceclofenac's low aqueous solubility presents a challenge for its oral bioavailability. Several approaches have been investigated to overcome this, including:
- Solid dispersions: This involves dispersing the drug in a hydrophilic carrier matrix, like polymers such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), starch phosphate, or Gelucire. [, , , , ]
- Inclusion complexation: This involves encapsulating Aceclofenac within the cavity of cyclodextrins, like β-cyclodextrin, to form inclusion complexes that exhibit improved solubility and dissolution. [, ]
- Microemulsions and Nanoemulsions: Formulating Aceclofenac as microemulsions or nanoemulsions using suitable oils, surfactants, and co-solvents can significantly enhance its solubility and transdermal permeability. [, ]
- Micronization: Reducing particle size using techniques like air jet milling can increase the surface area of Aceclofenac, enhancing its dissolution rate. [] This micronized material can be further incorporated into solid dispersions for improved handling and stability.
Q6: What types of dosage forms are commonly employed for Aceclofenac?
A6: Aceclofenac is commercially available in various dosage forms, including:
- Oral Tablets: Conventional immediate-release tablets, as well as sustained-release formulations, have been developed. [, , , ]
- Topical Gels: Aceclofenac gels are employed for localized pain relief and to minimize systemic side effects associated with oral administration. [, ]
- Microspheres: Researchers are exploring microsphere formulations of Aceclofenac for targeted and controlled drug delivery. [, ]
Q7: What is the absorption profile of Aceclofenac following oral administration?
A9: Aceclofenac is rapidly and efficiently absorbed after oral administration, reaching peak plasma concentrations within 1-3 hours. [, , ]
Q8: Does food intake influence the bioavailability of Aceclofenac?
A10: While food intake may slightly delay the absorption of Aceclofenac, it does not significantly affect its overall bioavailability. []
Q9: How is Aceclofenac metabolized in the body?
A11: Aceclofenac undergoes rapid hepatic metabolism, primarily by ester hydrolysis to form its main active metabolite, Diclofenac. [, ] It also undergoes hydroxylation to form 4'-hydroxy-Aceclofenac.
Q10: Are there any significant species differences in the metabolism of Aceclofenac?
A12: Yes, significant species differences in Aceclofenac metabolism exist. In rats, the conversion to Diclofenac is extensive, while in humans, 4'-hydroxy-Aceclofenac is the major metabolite. []
Q11: What are some key aspects of Aceclofenac's safety profile that are relevant to researchers?
A11: While generally considered safe and effective, researchers should be aware of potential safety concerns associated with Aceclofenac and other NSAIDs, particularly with prolonged use. These include:
- Gastrointestinal (GI) Effects: Aceclofenac, like other NSAIDs, can potentially cause GI irritation, ulceration, or bleeding. [, ]
- Cardiovascular Risks: Long-term use of NSAIDs, in general, has been associated with potential cardiovascular risks. []
Q12: What analytical techniques are commonly employed for the quantification of Aceclofenac in pharmaceutical formulations and biological samples?
A14:
- UV-Spectrophotometry: Due to its characteristic UV absorbance, Aceclofenac can be quantified in pharmaceutical formulations using UV spectrophotometry. [, , ]
- High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly reversed-phase HPLC (RP-HPLC), offer higher sensitivity and selectivity for the determination of Aceclofenac and its metabolites in biological samples like plasma. [, , , ]
- Ultra-Performance Liquid Chromatography (UPLC): UPLC provides enhanced resolution and faster analysis times compared to traditional HPLC, making it valuable for complex sample analysis. []
Q13: What are some current research areas focused on improving the delivery and therapeutic efficacy of Aceclofenac?
A13:
- Targeted Drug Delivery: Researchers are exploring strategies to deliver Aceclofenac specifically to inflamed joints, minimizing systemic exposure and potential side effects. [] This includes using microspheres or nanoparticles for targeted delivery.
- Controlled Release Formulations: Developing sustained-release or pulsatile release formulations aims to maintain therapeutic drug levels for extended periods, improving patient compliance and reducing dosing frequency. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.